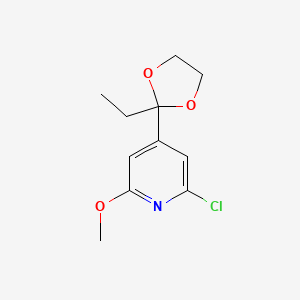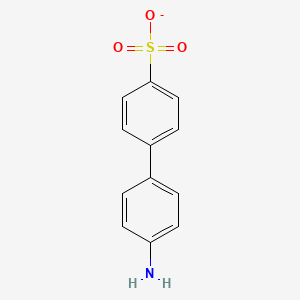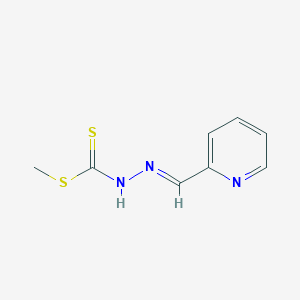
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is a chemical compound known for its unique structure and significant biological activities. It has been identified as a specific inhibitor of biofilm formation in certain bacterial species, making it a compound of interest in microbiology and medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate typically involves the condensation of 2-pyridinecarbaldehyde with methyl hydrazinecarbodithioate. This reaction is usually carried out in a solvent such as ethanol or 2-propanol, often in the presence of a base like triethylamine . The reaction conditions generally involve refluxing the mixture for several hours to ensure complete reaction .
Chemical Reactions Analysis
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate undergoes various chemical reactions, including complexation with metal ions. For instance, it forms a complex with copper(II), which has been characterized by various spectroscopic methods . The compound also participates in substitution reactions, where the pyridyl ring can be replaced with other aromatic groups . Common reagents used in these reactions include metal salts and organic solvents.
Scientific Research Applications
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate involves the inhibition of the PelA enzyme, which is crucial for biofilm formation in certain bacteria. The compound acts as a noncompetitive inhibitor, binding to the enzyme and preventing its activity without directly competing with the substrate . This inhibition disrupts the biofilm formation process, making it a valuable tool in combating bacterial infections.
Comparison with Similar Compounds
Methyl 2-(2-pyridinylmethylene)hydrazinecarbodithioate is unique due to its specific inhibition of Pel-dependent biofilm formation. Similar compounds include:
Phenyl derivative of this compound: This compound also inhibits biofilm formation but is less cytotoxic.
3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate: Another Schiff base derivative with similar coordination chemistry properties.
These compounds share structural similarities but differ in their biological activities and toxicity profiles.
Properties
CAS No. |
25976-53-8 |
|---|---|
Molecular Formula |
C8H9N3S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
methyl N-[(E)-pyridin-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-4-2-3-5-9-7/h2-6H,1H3,(H,11,12)/b10-6+ |
InChI Key |
YLAWGUKUAFQSDH-UXBLZVDNSA-N |
Isomeric SMILES |
CSC(=S)N/N=C/C1=CC=CC=N1 |
Canonical SMILES |
CSC(=S)NN=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
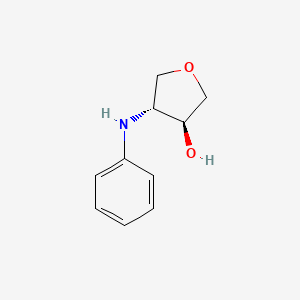
![isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
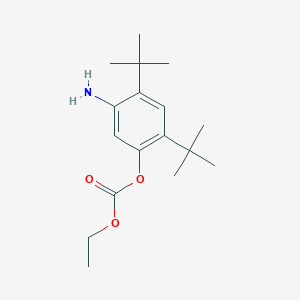
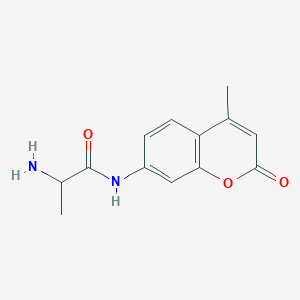
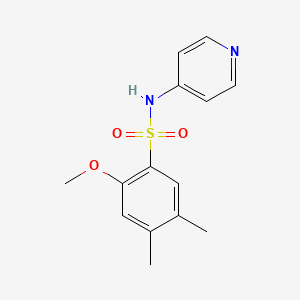
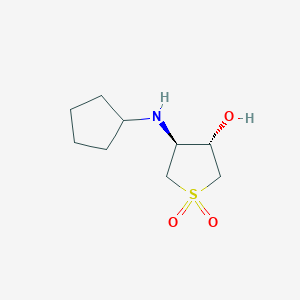
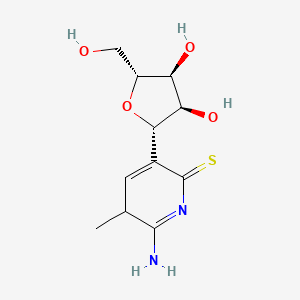
![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
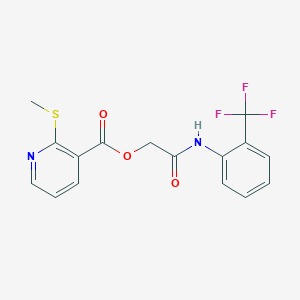
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
